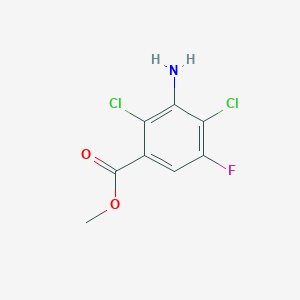

Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Description

BenchChem offers high-quality Methyl 3-amino-2,4-dichloro-5-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-2,4-dichloro-5-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-2,4-dichloro-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2FNO2/c1-14-8(13)3-2-4(11)6(10)7(12)5(3)9/h2H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPXHTQHEFRTIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1Cl)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655283 | |

| Record name | Methyl 3-amino-2,4-dichloro-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159908-24-3 | |

| Record name | Methyl 3-amino-2,4-dichloro-5-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159908-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-2,4-dichloro-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Methyl 3-amino-2,4-dichloro-5-fluorobenzoate (CAS: 1159908-24-3)

Abstract

Methyl 3-amino-2,4-dichloro-5-fluorobenzoate is a highly functionalized aromatic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive amino group, two chloro atoms, and a fluorine atom, provides a versatile scaffold for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its physicochemical properties, a plausible synthetic route with mechanistic insights, its reactivity profile, key applications, and robust analytical methodologies for quality control. The content herein is curated for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Value of Polysubstituted Fluorobenzoates

In modern drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Fluorinated aromatic compounds, such as Methyl 3-amino-2,4-dichloro-5-fluorobenzoate, are particularly valuable as their substituents offer multiple points for chemical modification, allowing for precise tuning of a molecule's steric and electronic properties.[3][4] This compound serves as a critical starting material, enabling chemists to build molecular complexity and access novel chemical spaces, particularly in the development of targeted therapies. The strategic placement of the amino, chloro, and fluoro groups creates a unique electronic environment that dictates the molecule's reactivity and its utility in constructing advanced heterocyclic systems and other scaffolds prevalent in contemporary pharmaceuticals.

Physicochemical & Structural Properties

A comprehensive understanding of the compound's fundamental properties is critical for its effective use in synthesis, including handling, reaction setup, and purification. The key properties are summarized below.

| Property | Value | Source |

| CAS Number | 1159908-24-3 | [5] |

| Molecular Formula | C₈H₆Cl₂FNO₂ | [5] |

| Molecular Weight | 238.04 g/mol | [5] |

| Appearance | Solid (Typical) | N/A |

| Topological Polar Surface Area | 52.3 Ų | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 2 | [5] |

| XLogP3-AA | 2.4 | [5] |

Representative Synthesis Pathway and Mechanistic Rationale

Sources

- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. guidechem.com [guidechem.com]

- 7. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to the Physicochemical Properties and Handling of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scope

Methyl 3-amino-2,4-dichloro-5-fluorobenzoate is a highly substituted aromatic compound of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its unique substitution pattern, featuring an amine, a methyl ester, and three different halogen atoms, makes it a versatile building block for complex molecular architectures. The strategic placement of these functional groups, particularly the fluorine atom, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties in drug candidates. This guide provides a comprehensive overview of its known physical and chemical properties, spectroscopic profile, reactivity, handling protocols, and applications, serving as a critical resource for professionals engaged in its use. The compound is noted as a potential intermediate for novel antibacterial agents and other complex pharmaceuticals, highlighting its relevance in modern drug discovery pipelines.[1]

Section 2: Compound Identification and Structure

Precise identification is paramount for ensuring the accuracy and reproducibility of experimental work. The fundamental details of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate are summarized below.

| Identifier | Data | Source |

| CAS Number | 1159908-24-3 | [2][3][4] |

| Molecular Formula | C₈H₆Cl₂FNO₂ | [2][4] |

| Molecular Weight | 238.04 g/mol | [2][4] |

| IUPAC Name | methyl 3-amino-2,4-dichloro-5-fluorobenzoate | |

| Synonyms | 3-amino-2,4-dicloro-5-fluorobenzoato de metilo | [2] |

digraph "Methyl_3-amino-2,4-dichloro-5-fluorobenzoate_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl1 [label="Cl"]; N1 [label="NH₂"]; Cl2 [label="Cl"]; F1 [label="F"]; C7 [label="C", pos="3.5,0.5!"]; O1 [label="O", pos="4.2,0.9!"]; O2 [label="O", pos="3.8,-0.5!"]; C8 [label="CH₃", pos="4.5,-0.9!"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C7 [label=""]; C2 -- Cl1 [label=""]; C3 -- N1 [label=""]; C4 -- Cl2 [label=""]; C5 -- F1 [label=""];

// Ester group C7 -- O1 [label="="]; C7 -- O2 [label=""]; O2 -- C8 [label=""];

// Position labels for clarity pos_C1 [label="1", pos="-0.2,1.2!", fontsize=10]; pos_C2 [label="2", pos="-1.2,0.2!", fontsize=10]; pos_C3 [label="3", pos="-0.9,-1.1!", fontsize=10]; pos_C4 [label="4", pos="0.4,-1.2!", fontsize=10]; pos_C5 [label="5", pos="1.2,-0.2!", fontsize=10]; pos_C6 [label="6", pos="0.9,1.1!", fontsize=10]; }

Caption: Chemical structure of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate.

Section 3: Physical Properties

Quantitative physical data for this specific compound is not widely published. The information below is based on data from suppliers and inferences from structurally similar compounds. Researchers should perform their own characterization to confirm these properties for high-purity samples.

| Property | Value | Notes |

| Appearance | White to off-white or light yellow solid | Inferred from related compounds like methyl 3-amino-5-chlorobenzoate.[5] |

| Purity | Typically available at ≥97% | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Poorly soluble in water. | Based on general properties of similar aromatic esters. |

Section 4: Chemical Properties and Reactivity Profile

The reactivity of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate is governed by the interplay of its functional groups: the nucleophilic amino group, the electrophilic ester carbonyl, and the electron-deficient aromatic ring.

-

Amino Group: The aniline-type amino group is the primary site for nucleophilic reactions. It can undergo acylation, alkylation, and sulfonation. Critically, it can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups (e.g., cyano, hydroxyl, or other halogens) via Sandmeyer-type reactions.[6]

-

Ester Group: The methyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 3-amino-2,4-dichloro-5-fluorobenzoic acid.[6] This carboxylic acid is itself a valuable intermediate.

-

Aromatic Ring: The ring is heavily substituted with electron-withdrawing groups (two chlorine atoms, one fluorine atom, and the methyl ester group). These groups deactivate the ring towards electrophilic aromatic substitution. The amino group is an activating, ortho-, para-director, but its influence is significantly attenuated by the powerful deactivating effects of the halogens.

Caption: Key reactivity sites of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate.

Section 5: Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not available in the cited literature, a robust prediction of its key spectroscopic features can be made based on its structure. This serves as a guide for researchers during characterization.

-

¹H NMR:

-

Aromatic Proton: A single proton will be present on the aromatic ring at C6. Due to coupling with the adjacent fluorine atom (typically a meta coupling, J ≈ 3-5 Hz), it is expected to appear as a doublet in the δ 7.0-8.0 ppm region.

-

Amine Protons (NH₂): A broad singlet is expected, typically in the δ 4.0-5.5 ppm range, which may shift depending on solvent and concentration.

-

Methyl Protons (OCH₃): A sharp singlet corresponding to the three methyl ester protons will appear around δ 3.8-4.0 ppm.

-

-

¹³C NMR:

-

Eight distinct carbon signals are expected.

-

Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, typically δ 160-170 ppm.

-

Aromatic Carbons: Six signals are expected in the δ 110-160 ppm range. Carbons directly attached to halogens or the amino group will show characteristic shifts and C-F coupling.

-

Methyl Carbon: The methyl carbon of the ester will appear upfield, around δ 50-55 ppm.

-

-

IR Spectroscopy:

-

N-H Stretching: Two characteristic sharp peaks for the primary amine are expected in the 3300-3500 cm⁻¹ region.

-

C-H Stretching: Aromatic and aliphatic C-H stretches will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=O Stretching: A strong, sharp absorption for the ester carbonyl group is expected around 1710-1730 cm⁻¹.

-

C-Cl/C-F Stretching: Strong absorptions in the fingerprint region, typically 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

-

-

Mass Spectrometry:

-

The molecular ion (M⁺) peak would be expected at m/z 237.

-

A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms. The M+2 peak (from one ³⁷Cl) will be approximately 65% of the M⁺ peak (all ³⁵Cl), and the M+4 peak (from two ³⁷Cl) will be about 10%. This distinctive pattern is a key diagnostic feature.

-

Section 6: Synthesis Pathway Overview

The synthesis of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate is a multi-step process. While specific industrial routes are proprietary, a plausible pathway can be constructed from related patent literature. One logical approach begins with 2,4-dichlorofluorobenzene.[1] The process would involve functionalizing the ring and then manipulating the substituents to arrive at the final product.

Caption: Plausible synthetic workflow for the target compound.

Section 7: Safe Handling, Storage, and First Aid

As a Senior Application Scientist, I must emphasize that while a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, its hazards can be reliably inferred from structurally analogous chemicals like Methyl 3-amino-2-fluorobenzoate. [7][8][9] Always handle this compound with the assumption that it is hazardous.

Protocol: Standard Operating Procedure for Handling

-

Engineering Controls: All manipulations (weighing, transferring, reactions) MUST be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure good ventilation in the work area.[7]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains.[8]

First-Aid Measures (Based on Analogs)

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7][8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]

Section 8: Applications in Research and Development

Methyl 3-amino-2,4-dichloro-5-fluorobenzoate is not an end-product but a high-value intermediate. Its utility lies in its pre-functionalized structure, which allows for rapid assembly into more complex target molecules.

-

Pharmaceutical Synthesis: The primary application is as a scaffold in drug discovery. Related aminofluorobenzoates are crucial intermediates for targeted cancer therapies like Dabrafenib.[10] The specific arrangement of halogens and the amine group in this compound makes it a candidate for synthesizing novel kinase inhibitors, antibacterials, and other therapeutic agents.[1]

-

Agrochemicals: Halogenated anilines are common precursors for pesticides and herbicides. The unique substitution pattern could be leveraged to develop new agrochemicals with enhanced efficacy.

-

Materials Science: The compound could be used to synthesize specialty polymers or dyes, where the fluorine and chlorine atoms can impart properties like thermal stability and chemical resistance.

The presence of multiple reactive sites allows for diverse and orthogonal chemical strategies, making it a powerful tool for building molecular libraries for high-throughput screening.

References

-

MSDS of Methyl 3-amino-2-fluorobenzoate - Capot Chemical. (2012, November 20). Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Methyl 3-amino-4-fluorobenzoate | C8H8FNO2 | CID 12541234 - PubChem. (n.d.). Retrieved from [Link]

- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. (n.d.).

-

The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents. (n.d.).

-

Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

- Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid - Google Patents. (n.d.).

Sources

- 1. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. Methyl 3-aMino-2,4-dichloro-5-fluorobenzoate | 1159908-24-3 [amp.chemicalbook.com]

- 4. Methyl 3-amino-2,4-dichloro-5-fluorobenzoate | CymitQuimica [cymitquimica.com]

- 5. Methyl 3-amino-4,5-dichlorobenzoate | 1250663-38-7 [sigmaaldrich.com]

- 6. EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid - Google Patents [patents.google.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. capotchem.com [capotchem.com]

- 10. nbinno.com [nbinno.com]

Methyl 3-amino-2,4-dichloro-5-fluorobenzoate molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Executive Summary: Methyl 3-amino-2,4-dichloro-5-fluorobenzoate (CAS No. 1159908-24-3) is a highly substituted aromatic compound that represents a valuable, yet under-characterized, building block for medicinal chemistry and materials science.[1] The strategic placement of chloro, fluoro, amino, and methyl ester functional groups on a benzene core creates a unique electronic and steric environment, offering multiple vectors for synthetic diversification. This guide provides a comprehensive analysis of its molecular structure, proposes a logical synthetic pathway based on established organic chemistry principles, outlines protocols for its structural verification, and discusses its potential applications by drawing parallels with structurally related pharmaceutical intermediates. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage complex halogenated scaffolds in their work.

The Strategic Value of Poly-substituted Aromatic Scaffolds

In modern drug discovery, the precise control of a molecule's physicochemical properties is paramount to achieving desired efficacy, selectivity, and pharmacokinetic profiles. Poly-substituted aromatic compounds, particularly those incorporating halogens and amine functionalities, serve as foundational scaffolds.

-

Expertise & Experience: The introduction of fluorine is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions. Chlorine atoms contribute to lipophilicity, potentially enhancing membrane permeability, and can serve as synthetic handles. The amino group provides a key site for derivatization, enabling the construction of amides, sulfonamides, and other functional groups essential for targeting biological macromolecules. The methyl ester, while often a precursor to a carboxylic acid, can also participate in crucial binding interactions. The specific arrangement in Methyl 3-amino-2,4-dichloro-5-fluorobenzoate presents a compelling platform for generating novel chemical entities.

Molecular Structure and Physicochemical Properties

Core Structural Analysis

The formal IUPAC name, Methyl 3-amino-2,4-dichloro-5-fluorobenzoate, precisely defines the connectivity of the molecule. The core is a benzene ring with substituents at the following positions:

-

Position 1: Methyl Benzoate (-COOCH₃)

-

Position 2: Chlorine (-Cl)

-

Position 3: Amine (-NH₂)

-

Position 4: Chlorine (-Cl)

-

Position 5: Fluorine (-F)

-

Position 6: Hydrogen (-H)

This substitution pattern results in a single, isolated aromatic proton at the C6 position, a feature that is highly informative for structural confirmation via NMR spectroscopy.

Caption: Molecular structure of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate.

Physicochemical Data Summary

Quantitative data for this specific molecule is limited. The table below summarizes known and calculated properties.

| Property | Value | Source |

| CAS Number | 1159908-24-3 | Guidechem[1] |

| Molecular Formula | C₈H₆Cl₂FNO₂ | Guidechem[1] |

| Molecular Weight | 238.04 g/mol | Guidechem[1] |

| Appearance | Predicted: Off-white to yellow solid | - |

| Solubility | Predicted: Soluble in DMSO, DCM, Ethyl Acetate | - |

| Boiling Point | Predicted: >300 °C at 760 mmHg | - |

| Melting Point | Not available | - |

Proposed Synthetic Pathway and Experimental Protocol

Trustworthiness: A robust synthesis must be logical and rely on well-established, high-yielding reactions. The proposed pathway leverages common transformations in aromatic chemistry. The precursor, 2,4-dichloro-5-fluorobenzoic acid, is a known compound, providing an authoritative starting point for this synthesis.[2]

Retrosynthetic Analysis

The synthesis can be logically disconnected in three key steps:

-

Fischer Esterification: The target methyl ester can be formed from its corresponding carboxylic acid.

-

Nitro Reduction: The 3-amino group is readily installed by reducing a 3-nitro group.

-

Nitration: The 3-nitro group can be introduced onto the 2,4-dichloro-5-fluorobenzoic acid precursor via electrophilic aromatic substitution. The regiochemistry of this step is critical and is directed by the existing substituents.

Caption: Retrosynthetic analysis showing two potential synthesis routes.

Step-by-Step Synthesis Protocol

This protocol describes the nitration-reduction-esterification sequence, a common and reliable order of operations.

Step 1: Nitration of 2,4-dichloro-5-fluorobenzoic acid

-

Causality: The carboxylic acid is a meta-director, while the halogens are ortho-, para-directors. The combined directing effects and steric hindrance favor the introduction of the nitro group at the C3 position, which is meta to the carboxyl group and ortho/para to the halogens, but sterically accessible. Fuming nitric acid in concentrated sulfuric acid is a standard and effective nitrating mixture for deactivated rings.

-

Protocol:

-

To a stirred solution of concentrated sulfuric acid (4 equivalents) cooled to 0-5 °C, add 2,4-dichloro-5-fluorobenzoic acid (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

-

Add fuming nitric acid (1.5 equivalents) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by TLC or HPLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2,4-dichloro-5-fluoro-3-nitrobenzoic acid.

-

Step 2: Reduction of the Nitro Group

-

Causality: Reduction of an aromatic nitro group is reliably achieved with tin(II) chloride in an acidic medium (e.g., concentrated HCl). This method is effective and avoids the need for high-pressure hydrogenation equipment, making it suitable for standard laboratory settings.

-

Protocol:

-

Suspend 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (1 equivalent) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.

-

Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC.

-

Cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~8.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-amino-2,4-dichloro-5-fluorobenzoic acid.

-

Step 3: Fischer Esterification

-

Causality: Fischer esterification is a classic, acid-catalyzed equilibrium reaction. Using methanol as both the solvent and reactant drives the equilibrium towards the product, the methyl ester. A strong acid catalyst like sulfuric acid is required to protonate the carbonyl oxygen, activating it for nucleophilic attack by methanol.

-

Protocol:

-

Dissolve the crude amino acid from Step 2 in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Heat the solution to reflux for 6-12 hours, monitoring by TLC.

-

Cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure Methyl 3-amino-2,4-dichloro-5-fluorobenzoate.

-

Structural Verification and Quality Control

Trustworthiness: Every synthesis must be validated. The identity and purity of the final compound must be confirmed unequivocally using orthogonal analytical techniques.

Spectroscopic and Chromatographic Analysis Protocol

-

Sample Preparation: Dissolve a small amount of the final product in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a dilute solution in HPLC-grade acetonitrile or methanol for LC-MS and HPLC analysis.

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The key diagnostic signal will be a singlet in the aromatic region (predicted δ 7.0-7.5 ppm) corresponding to the lone C6 proton. Other expected signals include a broad singlet for the -NH₂ protons and a sharp singlet for the -OCH₃ protons (predicted δ 3.8-4.0 ppm).

-

¹³C and ¹⁹F NMR: Acquire carbon and fluorine NMR spectra to confirm the number and environment of all carbon and fluorine atoms.

-

Mass Spectrometry (MS): Infuse the sample into an ESI-MS. The spectrum should show a clear molecular ion peak [M+H]⁺ at m/z 238.98 (for ³⁵Cl) and 240.98 (for ³⁷Cl), confirming the molecular weight and displaying the characteristic isotopic pattern for two chlorine atoms.

-

HPLC Purity Analysis: Inject the sample onto a C18 reverse-phase column using a water/acetonitrile gradient with 0.1% TFA or formic acid. Purity should be assessed by integrating the peak area at an appropriate UV wavelength (e.g., 254 nm). A purity of >98% is typically required for research applications.[3]

Relevance and Applications in Drug Development

While direct applications of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate are not widely published, its structure is highly analogous to key pharmaceutical intermediates.

-

Authoritative Grounding: The structurally related compound, Methyl 3-amino-2-fluorobenzoate (CAS 1195768-18-3), is a crucial building block in the synthesis of Dabrafenib.[3] Dabrafenib is a potent kinase inhibitor used in the treatment of metastatic melanoma with BRAF V600E mutations. This establishes a strong precedent for the utility of aminofluorobenzoate scaffolds in the development of targeted cancer therapies.

-

Field-Proven Insight: The amino group at the 3-position serves as a critical attachment point for building out the complex heterocyclic systems common in kinase inhibitors. The fluorine at the 5-position (in our target molecule) and the chlorine atoms at positions 2 and 4 can be used to fine-tune binding pocket interactions and improve metabolic stability. Therefore, Methyl 3-amino-2,4-dichloro-5-fluorobenzoate is an excellent candidate for inclusion in fragment libraries and as a starting material for the synthesis of novel bioactive compounds, particularly in oncology and agrochemical research.[4][5]

References

-

Title: Methyl 2-amino-3-chloro-5-fluorobenzoate Source: MySkinRecipes URL: [Link]

- Title: Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate Source: Google Patents URL

-

Title: Methyl 3-amino-4-fluorobenzoate | C8H8FNO2 Source: PubChem URL: [Link]

-

Title: Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

- Title: Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid Source: Google Patents URL

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Introduction

Methyl 3-amino-2,4-dichloro-5-fluorobenzoate is a polysubstituted aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its complex substitution pattern, featuring electron-donating and electron-withdrawing groups, as well as multiple halogen atoms, presents a unique spectroscopic fingerprint. Accurate and comprehensive characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its reactivity in synthetic pathways. Spectroscopic techniques are central to modern drug analysis, offering precise insights into molecular structure and composition.[3]

This technical guide provides a detailed analysis of the expected spectroscopic data for Methyl 3-amino-2,4-dichloro-5-fluorobenzoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data is a combination of predicted values based on established spectroscopic principles and empirical data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals to aid in the identification and characterization of this and structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For Methyl 3-amino-2,4-dichloro-5-fluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Theoretical Framework and Experimental Considerations

The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively clean spectral window. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm. For ¹⁹F NMR, a common external standard is CFCl₃.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this molecule is predicted to be relatively simple, showing signals for the methyl ester protons, the amino protons, and a single aromatic proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OCH₃ | 3.9 - 4.0 | Singlet (s) | - | 3H |

| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | - | 2H |

| Ar-H (at C6) | 7.3 - 7.5 | Doublet (d) | ~2-3 Hz (⁴JH-F) | 1H |

In-Depth ¹H NMR Spectral Interpretation

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and do not have any neighboring protons to couple with, thus they are expected to appear as a sharp singlet in the downfield region of the aliphatic spectrum, typically around 3.9-4.0 ppm.

-

Amino Protons (-NH₂): The two protons of the primary amine group are also equivalent. Their chemical shift can be variable and is often concentration and solvent-dependent. They typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Aromatic Proton (Ar-H): There is a single proton on the aromatic ring at the C6 position. This proton is expected to be in the aromatic region of the spectrum. The most significant coupling for this proton will be a four-bond coupling to the fluorine atom (⁴JH-F), which is expected to be around 2-3 Hz, resulting in a doublet. The electron-withdrawing nature of the adjacent ester group and the halogens will deshield this proton, shifting it downfield.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the attached atoms and the overall electronic environment. A key feature will be the coupling of the carbon atoms to the fluorine atom (¹JC-F, ²JC-F, ³JC-F, etc.), which will split the carbon signals into doublets or more complex multiplets.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| -OCH₃ | 52 - 54 | Singlet (s) | - |

| C=O | 163 - 166 | Doublet (d) | ~2-4 Hz (⁴JC-F) |

| C1 | 128 - 132 | Doublet (d) | ~3-5 Hz (³JC-F) |

| C2 | 125 - 129 | Doublet (d) | ~15-20 Hz (²JC-F) |

| C3 | 140 - 144 | Doublet (d) | ~10-15 Hz (²JC-F) |

| C4 | 120 - 124 | Doublet (d) | ~20-25 Hz (³JC-F) |

| C5 | 150 - 155 | Doublet (d) | ~240-260 Hz (¹JC-F) |

| C6 | 110 - 114 | Doublet (d) | ~5-10 Hz (⁴JC-F) |

In-Depth ¹³C NMR Spectral Interpretation

-

Methyl and Carbonyl Carbons: The methyl carbon will appear as a singlet in the upfield region. The carbonyl carbon of the ester will be significantly downfield and is expected to show a small four-bond coupling to the fluorine.

-

Aromatic Carbons: The aromatic carbons will appear in the range of 110-155 ppm. The carbon directly attached to the fluorine (C5) will exhibit a very large one-bond coupling constant (¹JC-F) of approximately 240-260 Hz, making it easily identifiable. The other aromatic carbons will show smaller two-bond (²JC-F), three-bond (³JC-F), and four-bond (⁴JC-F) couplings. The carbons bearing the chlorine atoms (C2 and C4) and the amino group (C3) will have their chemical shifts influenced by the inductive and resonance effects of these substituents.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this molecule, a single resonance is expected.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-F (at C5) | -110 to -130 | Doublet (d) | ~2-3 Hz (⁴JF-H) |

In-Depth ¹⁹F NMR Spectral Interpretation

The fluorine atom at the C5 position will appear as a doublet due to the four-bond coupling to the aromatic proton at C6 (⁴JF-H). The chemical shift is expected in the typical range for a fluorine atom on a polysubstituted benzene ring. The electron-donating amino group and the electron-withdrawing chloro and carboxylate groups will all influence the final chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Principles and Diagnostic Vibrations

The key functional groups in Methyl 3-amino-2,4-dichloro-5-fluorobenzoate that will give rise to characteristic IR absorption bands are the N-H bonds of the primary amine, the C=O bond of the ester, the C-O bonds of the ester, the C-N bond, and the C-Cl and C-F bonds.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (asymmetric) | 3450 - 3500 | Medium |

| N-H stretch (symmetric) | 3350 - 3400 | Medium |

| C-H stretch (aromatic) | 3050 - 3150 | Weak |

| C-H stretch (methyl) | 2950 - 3000 | Weak |

| C=O stretch (ester) | 1720 - 1740 | Strong |

| N-H bend (scissoring) | 1600 - 1640 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-O stretch (ester) | 1200 - 1300 | Strong |

| C-N stretch (aromatic amine) | 1250 - 1350 | Strong |

| C-F stretch | 1100 - 1250 | Strong |

| C-Cl stretch | 700 - 850 | Strong |

Spectral Interpretation

-

N-H Region: The presence of two distinct peaks in the 3350-3500 cm⁻¹ range is a clear indication of a primary amine (-NH₂).[4]

-

Carbonyl Region: A very strong and sharp absorption band between 1720-1740 cm⁻¹ is characteristic of the C=O stretch of the ester functional group.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions. However, strong bands corresponding to the C-O, C-N, C-F, and C-Cl stretching vibrations are expected, providing further confirmation of the molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation.

Ionization and Fragmentation Principles

Upon electron ionization, Methyl 3-amino-2,4-dichloro-5-fluorobenzoate will form a molecular ion (M⁺˙). This molecular ion is often unstable and will undergo fragmentation to produce smaller, more stable ions. A key feature in the mass spectrum will be the isotopic pattern of the molecular ion and fragment ions containing chlorine. Naturally occurring chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, ions containing two chlorine atoms will exhibit a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1.

Predicted Mass Spectrum

| Ion | m/z (for ³⁵Cl) | Predicted Identity | Notes |

| [M]⁺˙ | 237 | Molecular Ion | Will show M, M+2, M+4 isotopic pattern |

| [M-OCH₃]⁺ | 206 | Loss of methoxy radical | Will show M, M+2, M+4 isotopic pattern |

| [M-COOCH₃]⁺ | 178 | Loss of carbomethoxy radical | Will show M, M+2, M+4 isotopic pattern |

In-Depth Mass Spectral Interpretation

-

Molecular Ion Peak: The molecular ion peak is expected at an m/z of 237 (for the molecule containing two ³⁵Cl isotopes). The characteristic isotopic cluster for two chlorine atoms will be a definitive indicator of the presence of two chlorine atoms in the molecule.

-

Major Fragmentation Pathways: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), which would result in an ion at m/z 206. Another likely fragmentation is the loss of the entire carbomethoxy group (•COOCH₃) to give an ion at m/z 178. Both of these fragment ions will also exhibit the characteristic isotopic pattern for two chlorine atoms.

Experimental Protocols

A standard protocol for acquiring high-quality NMR spectra would involve:

-

Dissolving approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Transferring the solution to a 5 mm NMR tube.

-

Acquiring the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquiring a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquiring the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

Acquiring the ¹⁹F NMR spectrum, typically with proton decoupling, using an appropriate standard for chemical shift referencing.

A typical procedure for obtaining an FT-IR spectrum of a solid sample is as follows:

-

Ensure the ATR (Attenuated Total Reflectance) crystal is clean.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

-

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

A general protocol for GC-MS analysis would be:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.

-

The GC will separate the components of the sample based on their boiling points and interactions with the column stationary phase.

-

The separated components will then enter the mass spectrometer, where they will be ionized (typically by electron ionization) and fragmented.

-

The mass spectrometer will detect the mass-to-charge ratio of the resulting ions, generating a mass spectrum for each component.

Summary and Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate. The predicted spectroscopic data presented in this guide, based on established principles and data from analogous structures, serves as a valuable reference for researchers working with this compound. The unique features in each spectrum, such as the single aromatic proton with fluorine coupling in the ¹H NMR, the large ¹JC-F coupling in the ¹³C NMR, the characteristic N-H and C=O stretches in the IR, and the distinctive isotopic pattern in the mass spectrum, collectively confirm the structure and purity of this important synthetic intermediate.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium". Retrieved from [Link]

- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Human Metabolome Database. (2015). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

- Potter, N. C., & Bopegedera, A. M. R. P. (2023). Spectroscopy Data for Undergraduate Teaching.

- Teator, A. J., & Krska, S. W. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 4(6), 10108–10114.

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

ResearchGate. (2026). The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Retrieved from [Link]

- Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-239.

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Sci-Hub. (1977). Fluorine-19 nuclear magnetic resonance studies of aromatic compounds. Part 5. Transmission of substituent effects across two aromatic rings connected by C–C and. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Aminobenzoates as building blocks for natural product assembly lines. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Retrieved from [Link]

-

SpectraBase. (n.d.). Online Spectral Database. Retrieved from [Link]

-

MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen. Retrieved from [Link]

-

IJCRT.org. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

-

Organofluorine / Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Retrieved from [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

IONiC / VIPEr. (2008). 13C NMR of fluorinated aromatics. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). NMR Assignment of Methyl Groups in Immobilized Proteins Using Multiple-Bond 13C Homonuclear Transfers, Proton Detection, and Very Fast MAS. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

Sources

Methyl 3-amino-2,4-dichloro-5-fluorobenzoate safety and handling

An In-Depth Technical Guide for the Safe Handling of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Methyl 3-amino-2,4-dichloro-5-fluorobenzoate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond mere procedural lists to explain the rationale behind safety measures, grounded in the compound's inherent chemical properties and toxicological profile inferred from its structural class.

Compound Identification and Physicochemical Profile

Methyl 3-amino-2,4-dichloro-5-fluorobenzoate is a substituted aromatic amine, a class of compounds widely used as intermediates in pharmaceutical and agrochemical synthesis.[1] Understanding its fundamental properties is the first step in a robust safety assessment.

| Property | Value | Source |

| CAS Number | 1159908-24-3 | [2] |

| Molecular Formula | C₈H₆Cl₂FNO₂ | [2] |

| Molecular Weight | 238.04 g/mol | [2] |

| Appearance | Solid (Predicted) | Inferred |

| Storage Temperature | 2-8°C, Protect from light | [3] |

Note: As this is a specialized research chemical, comprehensive, peer-reviewed data on its physical and toxicological properties are limited. Therefore, this guide synthesizes information from its structural analogs, particularly halogenated anilines and related aminobenzoates, to establish a conservative and prudent safety framework.

Hazard Assessment: A Mechanistic Approach

The primary hazards associated with Methyl 3-amino-2,4-dichloro-5-fluorobenzoate stem from its structure: a halogenated aniline derivative. Halogenated anilines are known for their potential toxicity.[4][5][6]

Inferred GHS Hazard Classification:

Based on data for structurally similar compounds such as Methyl 3-amino-2-fluorobenzoate and Methyl 3-amino-4,5-dichlorobenzoate, the following hazards should be assumed[7][8]:

| Hazard Statement | GHS Code | Classification |

| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) |

| Causes skin irritation | H315 | Skin Corrosion/Irritation (Category 2) |

| Causes serious eye irritation | H319 | Serious Eye Damage/Eye Irritation (Category 2A) |

| May cause respiratory irritation | H335 | Specific Target Organ Toxicity — Single Exposure (Category 3) |

Causality of Hazards:

-

Systemic Toxicity: Aromatic amines can be absorbed dermally, through inhalation, or via ingestion and may exert systemic effects. Halogenation can influence the metabolic pathways, sometimes leading to the formation of reactive intermediates.[9] Studies on related anilines suggest a potential for toxicity, making it crucial to prevent any direct exposure.[4]

-

Irritation: The chemical nature of the compound can cause significant irritation to the skin, eyes, and respiratory tract. Direct contact with mucous membranes can lead to inflammation and discomfort.

The Hierarchy of Controls: A Proactive Safety Framework

Effective risk management relies on a multi-layered approach to safety, prioritizing the most effective control measures. This "Hierarchy of Controls" is fundamental to laboratory safety.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Engineering Controls: Always handle Methyl 3-amino-2,4-dichloro-5-fluorobenzoate inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][11] The work surface should be protected with disposable bench paper.[12]

-

Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. Ensure all personnel are trained on the specific hazards and handling procedures. Do not work alone when handling significant quantities.[12]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

| Task | Required PPE | Rationale & Source |

| Weighing & Solids Transfer | - Safety Goggles (ANSI Z87.1)- Face Shield- Nitrile Gloves (double-gloving recommended)- Lab Coat (buttoned)- Closed-toe shoes | Protects against splashes and airborne particulates. A face shield offers broader protection.[13][14] Nitrile gloves provide a barrier against incidental contact; change immediately if contaminated.[13][15] |

| Solution Preparation & Use | - Chemical Splash Goggles- Face Shield- Nitrile or Neoprene Gloves- Chemical-resistant Apron over Lab Coat- Closed-toe shoes | Increased risk of splashes requires chemical splash goggles and a resistant apron.[16] Glove manufacturer's compatibility charts should be consulted for prolonged tasks.[13] |

| Emergency Spill Cleanup | - Level C Protection: Full-face air-purifying respirator- Chemical-resistant suit or coveralls- Outer and inner chemical-resistant gloves- Chemical-resistant boots | For major spills where airborne concentrations may be high, enhanced respiratory and skin protection is mandatory.[17][18] |

Experimental Protocols: Safe Handling in Practice

Adherence to meticulous laboratory technique is paramount.

Protocol 1: Weighing and Preparing a Solution

-

Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood sash is at the appropriate height. Place a disposable weighing paper on the analytical balance.

-

Aliquotting: Carefully transfer the solid compound from its storage container to the weighing paper using a clean spatula. Avoid creating dust. Close the primary container immediately after use.[19]

-

Transfer: Gently fold the weighing paper and transfer the solid into the reaction vessel, which should already be inside the fume hood.

-

Dissolution: Add the solvent slowly to the vessel to avoid splashing.

-

Cleanup: Dispose of the contaminated weighing paper and any used gloves as hazardous waste. Wipe down the spatula and the balance area with an appropriate solvent and then soap and water.

Emergency Procedures: Preparedness and Response

Pre-planning is essential for safely managing accidental exposures or spills.[20]

Emergency Response Workflow

Caption: A decision workflow for responding to a chemical spill.

Protocol 2: First Aid for Exposure

-

Skin Contact: Immediately remove all contaminated clothing.[21] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Wash with soap and water. Seek immediate medical attention.[20][22]

-

Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[15][22] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air at once.[22] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[22] Seek immediate medical attention.

Protocol 3: Minor Spill Cleanup (<100 mL/100g)

-

Alert & Secure: Alert personnel in the immediate vicinity.[21] If flammable solvents are involved, eliminate all ignition sources.[23]

-

Contain: Wearing appropriate PPE, contain the spill by surrounding it with an inert absorbent material like vermiculite or sand, starting from the outside and working inwards.[24]

-

Absorb: Cover the spill with the absorbent material and allow it to be fully absorbed.

-

Collect: Carefully scoop the contaminated absorbent into a labeled, sealable container for hazardous waste.[19][23]

-

Decontaminate: Clean the spill area with soap and water.[24]

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste through your institution's Environmental Health & Safety (EHS) office.

Storage and Disposal

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][19][25] A refrigerator (2-8°C) is often recommended.[3]

-

Disposal: All waste containing Methyl 3-amino-2,4-dichloro-5-fluorobenzoate, including empty containers and contaminated materials, must be disposed of as hazardous waste. Halogenated organic compounds often require high-temperature incineration in a specialized facility to ensure complete destruction and prevent the release of toxic byproducts.[26][27] Do not dispose of this chemical down the drain.[19][28] Contact your institution's EHS department for specific disposal procedures.

References

-

Schultz, T. W., Cajina-Quezada, M., & Wesley, S. K. (1989). Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines. Bulletin of Environmental Contamination and Toxicology, 43(4), 564–569. Retrieved from [Link]

-

Dow Chemical Company. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from

-

Zhen, L., et al. (2022). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). Biodegradation of Halogenated Anilines in River Water. Retrieved from [Link]

-

ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

-

Oberhaensli, T., et al. (2019). Halogenated anilines as novel natural products from a marine biofilm forming microalga. Chemical Communications, 55(79), 11948–11951. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

-

Environmental Health & Safety Office. (2025). Spill Control/Emergency Response. Retrieved from [Link]

-

U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

-

Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

-

Prairieland FS, Inc. (2020). Anhydrous Ammonia PPE. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-fluorobenzoate. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

-

Capot Chemical. (2012). MSDS of Methyl 3-amino-2-fluorobenzoate. Retrieved from [Link]

-

University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

- Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.

-

Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 3-amino-5-chloro-4-fluorobenzoate. Retrieved from [Link]

-

Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Retrieved from [Link]

-

American Chemical Society. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]

-

ResearchGate. (n.d.). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Halogenated anilines as novel natural products from a marine biofilm forming microalga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyl 3-amino-4,5-dichlorobenzoate | 1250663-38-7 [sigmaaldrich.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. carlroth.com [carlroth.com]

- 11. carlroth.com [carlroth.com]

- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. hazmatschool.com [hazmatschool.com]

- 17. epa.gov [epa.gov]

- 18. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 19. fishersci.co.uk [fishersci.co.uk]

- 20. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 21. ehs.princeton.edu [ehs.princeton.edu]

- 22. capotchem.com [capotchem.com]

- 23. umanitoba.ca [umanitoba.ca]

- 24. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 25. fishersci.com [fishersci.com]

- 26. tandfonline.com [tandfonline.com]

- 27. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]

- 28. Guidance Manual for Disposal of Chlorinated Water [vita-d-chlor.com]

The Strategic Role of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate in Modern Organic Synthesis: A Technical Guide

Foreword for the Modern Drug Discovery Professional

In the intricate tapestry of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount. These molecular scaffolds are the foundational keystones upon which complex, biologically active molecules are constructed. Among the myriad of available intermediates, Methyl 3-amino-2,4-dichloro-5-fluorobenzoate has emerged as a compound of significant interest. Its densely functionalized aromatic core, adorned with a unique pattern of halogen and amine substituents, offers a versatile platform for the synthesis of high-value compounds, particularly in the realms of oncology and agrochemicals.

This technical guide provides an in-depth exploration of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate, moving beyond a simple cataloging of properties to a detailed analysis of its synthesis, reactivity, and strategic applications. As your peer in the field, I aim to deliver not just protocols, but a causal understanding of the experimental choices and the inherent chemical logic that makes this molecule a powerful tool in the hands of a synthetic chemist. Every piece of information herein is grounded in verifiable scientific literature and patents, ensuring the trustworthiness and authority required for your research and development endeavors.

Section 1: Compound Profile and Physicochemical Properties

Methyl 3-amino-2,4-dichloro-5-fluorobenzoate is a polysubstituted aromatic ester. The specific arrangement of its functional groups—an amine, two chlorine atoms, a fluorine atom, and a methyl ester—on the benzene ring dictates its unique reactivity and utility as a synthetic intermediate.

| Property | Value |

| CAS Number | 1159908-24-3 |

| Molecular Formula | C₈H₆Cl₂FNO₂ |

| Molecular Weight | 238.04 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in common organic solvents |

Table 1: Key Physicochemical Properties of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate.[1]

The presence of both electron-donating (amino) and electron-withdrawing (halogens, ester) groups on the aromatic ring creates a complex electronic environment that can be strategically exploited in various organic transformations.

Section 2: Proposed Synthesis of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

The proposed synthetic pathway can be visualized as a four-step process:

Sources

The Strategic Intermediate: A Technical Guide to Methyl 3-amino-2,4-dichloro-5-fluorobenzoate in Modern Pharmaceutical Synthesis

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and application of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate. This highly functionalized aromatic compound is a key building block in the synthesis of complex active pharmaceutical ingredients (APIs), offering a versatile scaffold for the construction of novel therapeutics.

Introduction: The Unseen Architect of Advanced Therapeutics

In the intricate world of pharmaceutical development, the final drug product is the culmination of a meticulously planned synthetic journey. The unsung heroes of this journey are often the intermediate molecules, cleverly designed to introduce specific functionalities and stereochemistries. Methyl 3-amino-2,4-dichloro-5-fluorobenzoate, with its unique arrangement of activating and deactivating groups, stands out as a strategic intermediate in the synthesis of targeted therapies. Its polysubstituted benzene ring provides a robust platform for further chemical modifications, making it a valuable asset in the medicinal chemist's toolbox.

The strategic placement of chloro and fluoro groups on the benzene ring significantly influences the reactivity of the molecule, while the amino and methyl ester functionalities provide convenient handles for subsequent synthetic transformations. This guide will delve into the technical nuances of this compound, from its synthesis and characterization to its pivotal role in the creation of life-changing medicines.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate is paramount for its effective use in synthesis. While specific experimental data for this exact compound is not widely published, we can infer its properties based on its structure and data from closely related analogues.

| Property | Predicted Value/Information | Source/Basis for Prediction |

| CAS Number | 1159908-24-3 | Guidechem[1] |

| Molecular Formula | C₈H₆Cl₂FNO₂ | Guidechem[1] |

| Molecular Weight | 238.04 g/mol | Guidechem[1] |

| Appearance | Expected to be a solid, ranging from off-white to light brown | Analogy with similar substituted aminobenzoates |

| Melting Point | Not available. Likely to be in the range of 100-150 °C. | Inferred from related structures |

| Boiling Point | Not available. Expected to be >300 °C at atmospheric pressure. | Inferred from related structures |

| Solubility | Likely soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. Sparingly soluble in non-polar solvents and water. | Based on the polarity of functional groups |

Synthesis of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate: A Plausible Retrosynthetic Approach

Caption: A proposed synthetic pathway for Methyl 3-amino-2,4-dichloro-5-fluorobenzoate.

Step-by-Step Experimental Protocol (Proposed):

-

Oxidation: 1,3-dichloro-2-fluoro-4-methyl-5-nitrobenzene is oxidized using a strong oxidizing agent such as potassium permanganate (KMnO₄) in a suitable solvent system (e.g., water/pyridine) under heating to yield 2,4-dichloro-5-fluoro-3-nitrobenzoic acid. The causality behind this choice lies in the robust nature of KMnO₄ to oxidize an aryl methyl group to a carboxylic acid while the other ring substituents remain intact under controlled conditions.

-

Esterification: The resulting carboxylic acid is then esterified to the methyl ester. A common and effective method is the Fischer esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. This is a classic, equilibrium-driven reaction favored by the use of excess methanol as the solvent.

-

Reduction: The final step is the reduction of the nitro group to an amine. This can be achieved through various methods, including catalytic hydrogenation (H₂ gas over a palladium-on-carbon catalyst) or using a metal in acidic media (e.g., iron powder in the presence of hydrochloric acid). The choice of reducing agent is critical; catalytic hydrogenation is often cleaner, but metal/acid reductions can be more cost-effective for larger-scale syntheses.

Application in Pharmaceutical Synthesis: A Key Intermediate for Lifitegrast

The structural motifs present in Methyl 3-amino-2,4-dichloro-5-fluorobenzoate strongly suggest its utility as a key intermediate in the synthesis of complex pharmaceutical agents. A prime example of a structurally related final drug is Lifitegrast , an FDA-approved treatment for dry eye disease.[2] While published synthesis routes for Lifitegrast may start from different, albeit similar, intermediates, the underlying chemical logic demonstrates the importance of this class of compounds.

Lifitegrast's chemical name is (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid.[3] The dichloro-substituted tetrahydroisoquinoline core of Lifitegrast highlights the potential role of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate as a precursor to this essential fragment.

Proposed Synthetic Utility in the Lifitegrast Synthesis:

The amino and ester groups of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate can be elaborated through a series of reactions to construct the tetrahydroisoquinoline ring system found in Lifitegrast. The overall synthetic strategy would likely involve the following key transformations:

Caption: The strategic role of the core intermediate in the synthesis of Lifitegrast.

The synthesis of the core tetrahydroisoquinoline fragment of Lifitegrast from a substituted aminobenzoate is a critical sequence. Patents describing the synthesis of Lifitegrast often detail the coupling of a pre-formed tetrahydroisoquinoline carboxylic acid with other key fragments.[4][5] The value of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate lies in its potential as a starting material for the efficient construction of this vital, highly substituted heterocyclic intermediate.

Analytical Methods for Quality Control

Ensuring the purity and identity of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate is crucial for its successful application in GMP (Good Manufacturing Practice) environments. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the standard for assessing the purity of this compound. A C18 column with a gradient elution of water and acetonitrile (both likely containing a small amount of an acid like formic acid or trifluoroacetic acid to ensure good peak shape) would be a suitable starting point for method development.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9 ppm), a broad singlet for the amine protons (which may be exchangeable with D₂O), and a singlet for the aromatic proton.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the carbonyl carbon of the ester (around 165 ppm) and the aromatic carbons, with their chemical shifts influenced by the various substituents.

-

-

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 238 g/mol , with a characteristic isotopic pattern due to the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, including N-H stretches for the amine (around 3300-3500 cm⁻¹), a C=O stretch for the ester (around 1720 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling Methyl 3-amino-2,4-dichloro-5-fluorobenzoate. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety profile of structurally similar compounds, such as Methyl 3-amino-2-fluorobenzoate, provides valuable guidance.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting. In all cases of exposure, seek medical attention.

-

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[6]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion: A Cornerstone of Modern Drug Discovery

Methyl 3-amino-2,4-dichloro-5-fluorobenzoate represents a sophisticated and highly valuable intermediate in the landscape of modern pharmaceutical synthesis. Its intricate substitution pattern is not a random assortment of functional groups but a deliberate design to facilitate the construction of complex molecular architectures, such as the core of the anti-inflammatory drug Lifitegrast. A thorough understanding of its synthesis, properties, and analytical characterization is essential for any scientist or researcher working at the forefront of drug discovery and development. As the demand for targeted and personalized medicines continues to grow, the importance of such strategically designed intermediates will only increase, solidifying their role as the unseen architects of future therapeutics.

References

- Processes for preparation of lifitegrast and intermediates thereof.

-

Lifitegrast. PubChem, National Center for Biotechnology Information; CID 11965427. [Link]

-

An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. ResearchGate; 2023. [Link]

-

Zhong et. al synthesis of Lifitegrast. ResearchGate; [Link]

-

Supporting Information. The Royal Society of Chemistry; [Link]

-

MSDS of Methyl 3-amino-2-fluorobenzoate. Capot Chemical; 2012. [Link]

- Process for preparing lifitegrast and intermediates thereof.

-

Supporting Information. The Royal Society of Chemistry; [Link]

-

Supporting information. The Royal Society of Chemistry; [Link]

- A process for the preparation of lifitegrast.

-

process for the preparation of lifitegrast. Justia Patents; 2021. [Link]

-

13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027). Human Metabolome Database; [Link]

-

Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. SpringerLink; 2022. [Link]

-

Analytical Methods. RSC Publishing; [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Lifitegrast | C29H24Cl2N2O7S | CID 11965427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US10428052B2 - Process for preparing lifitegrast and intermediates thereof - Google Patents [patents.google.com]

- 4. WO2019026014A1 - Processes for preparation of lifitegrast and intermediates thereof - Google Patents [patents.google.com]

- 5. WO2019186520A1 - A process for the preparation of lifitegrast - Google Patents [patents.google.com]

- 6. capotchem.com [capotchem.com]

- 7. synquestlabs.com [synquestlabs.com]

structural analogs of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

An In-Depth Technical Guide to the Structural Analogs of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Foreword: The Strategic Value of a Polysubstituted Benzene Core